molecular formula C16H18N2 B187134 Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] CAS No. 5745-91-5

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]

Cat. No.: B187134
CAS No.: 5745-91-5
M. Wt: 238.33 g/mol
InChI Key: KMAVVPHOTMNZLL-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] is a chemical compound featuring a spiro architecture, where a cyclohexane ring and a perimidine system are connected through a single shared atom. This spirocyclic framework is of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. Compounds with spiro scaffolds are frequently explored for their potential biological activities and unique physicochemical properties. Researchers are investigating similar spiro-fused heterocycles for a range of applications. For instance, spiro[cyclohexane-1,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one has been documented in scientific literature, highlighting the research relevance of this structural class . Furthermore, spirocyclic derivatives incorporating other heterocyclic systems, such as imidazo[1,5-a]pyridine, have been identified as inhibitors of kinases like Mnk, demonstrating the potential of these structures in developing new therapeutic agents . The synthesis of such complex molecules often involves cyclocondensation reactions, a common method for constructing spiro-fused ring systems . This product is intended for research purposes only, providing a valuable building block for chemists developing novel compounds in drug discovery programs and for probing structure-activity relationships.

Properties

IUPAC Name

spiro[1,3-dihydroperimidine-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-10-16(11-3-1)17-13-8-4-6-12-7-5-9-14(18-16)15(12)13/h4-9,17-18H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAVVPHOTMNZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355357
Record name Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5745-91-5
Record name Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

Microwave irradiation has emerged as a transformative tool for synthesizing spirocyclic systems. A study by Degruyter et al. demonstrated the efficacy of this approach for Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] derivatives. The reaction combines 2-amino-4-aryl-6-arylnicotinamide (1 mmol) with cyclohexanone (1 mmol) in the presence of CuCl₂ (0.1 mmol) and dimethylformamide (DMF) as the solvent. Microwave irradiation at 10 W elevates the temperature to 200°C within 8 minutes, achieving an 84% yield.

Key Conditions:

  • Catalyst: CuCl₂ (0.1 mmol)

  • Solvent: DMF (2 mL)

  • Temperature: 200°C

  • Irradiation Time: 8 minutes

Catalytic Systems

Copper chloride (CuCl₂) plays a critical role in facilitating the cyclocondensation reaction by stabilizing intermediates and accelerating bond reorganization. Comparative studies show that alternative catalysts, such as KOH, require higher temperatures (155°C) and longer reaction times (15 minutes) to achieve comparable yields.

Solvent and Catalyst Selection

Role of Polar Aprotic Solvents

DMF, a polar aprotic solvent, enhances reaction efficiency by solubilizing aromatic precursors and stabilizing ionic intermediates. Its high boiling point (153°C) makes it ideal for high-temperature microwave reactions. Experiments with alternative solvents, such as ethanol or acetonitrile, resulted in lower yields (<60%), underscoring DMF’s superiority.

Impact of Copper Catalysts

Copper-based catalysts, particularly CuCl₂, exhibit superior performance over alkali metal hydroxides. The table below contrasts two catalytic systems:

Catalyst Temperature Time Yield
CuCl₂200°C8 min84%
KOH155°C15 min81%

CuCl₂’s ability to mediate one-electron transfers and coordinate with nitrogen atoms in the perimidine moiety is pivotal for efficient cyclization.

Comparative Analysis of Methodologies

Yield and Efficiency

Microwave-assisted synthesis outperforms conventional heating methods, reducing reaction times from hours to minutes. The use of CuCl₂ further enhances atom economy, minimizing byproduct formation.

Reaction Time and Conditions

Traditional thermal methods require prolonged reflux (6–12 hours) in toxic solvents like methanol. In contrast, microwave techniques complete reactions in under 10 minutes, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Scalability Challenges

While microwave systems excel in laboratory settings, scaling to industrial volumes necessitates continuous-flow reactors. These systems maintain precise temperature control and reduce energy consumption, addressing batch processing limitations.

Purification Techniques

Crystallization from DMF/ethanol mixtures remains the standard purification method, yielding >95% purity. Chromatographic techniques are reserved for high-value pharmaceutical intermediates due to cost constraints .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the perimidine ring are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols or amines.

Scientific Research Applications

Biological Applications

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure showed MIC values ranging from 7.81 to 31.25 μg/mL against Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : The compound's interaction with specific molecular targets suggests a role in cancer therapeutics by modulating enzyme activities involved in tumor progression .

Pharmaceutical Applications

The pharmacological properties of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] derivatives are under investigation for their potential as lead compounds in drug development:

  • Drug Development : The unique structure allows for modifications that can improve efficacy against specific diseases. For example, certain derivatives have shown promise in targeting DNA gyrase and topoisomerase IV enzymes .

Industrial Applications

In the industrial sector, the compound is utilized in the production of specialty chemicals:

  • Advanced Materials : Its stability and reactivity make it suitable for manufacturing polymers and coatings .

Case Study 1: Antimicrobial Activity

A study evaluated several derivatives of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] for their antibacterial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative strains compared to standard antibiotics like amoxicillin .

Case Study 2: Anticancer Research

Research focused on the anticancer potential of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of structural modifications to optimize biological activity .

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

Key Observations :

  • Synthesis Efficiency: Quinazolinones exhibit the highest yields (up to 98%) due to optimized acid-catalyzed cyclization conditions . Pyridothienopyrimidines and thiazolo derivatives show moderate yields (71–92%), influenced by reagent reactivity (e.g., POCl3 vs. DMF) .
  • Functional Group Impact: The presence of C=S (e.g., in compound 7c, ) enhances electrophilicity, while phenolic groups (e.g., 4d, ) improve solubility and AChE binding .
Physicochemical Properties

Melting points and spectral data reflect structural stability and electronic environments:

Compound (Example) Melting Point (°C) IR/NMR Highlights Reference
Pyridothienopyrimidine (6d ) 263 IR: 1660 cm⁻¹ (C=O); NMR: δ 70.67 (spiro C)
Quinazolinone (1 ) 300 IR: 1644 cm⁻¹ (C=O); NMR: δ 7.91 (Ar-H)
Thiazolo-pyrido-pyrimidine (13 ) 166–168 IR: 1660 cm⁻¹ (C=O); NMR: δ 181.33 (C=S)
Benzoxazinone (3a ) N/A X-ray: "Envelope" cyclohexane conformation

Key Observations :

  • Higher melting points (e.g., 300°C for quinazolinones) correlate with rigid aromatic systems and hydrogen-bonding networks .
  • Spiro carbons resonate near δ 70 ppm in ¹³C NMR, a signature of spiro connectivity .

Key Observations :

  • Quinazolinones are potent AChE inhibitors, with 4d (trihydroxybenzoyl derivative) showing enhanced activity due to hydrogen-bonding interactions .
  • Antimicrobial efficacy in pyridothienopyrimidines and thiazolo derivatives is linked to sulfur-containing groups (C=S, thiophene), which increase membrane permeability .

Biological Activity

Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] is a chemical compound characterized by its unique spirocyclic structure, which includes a cyclohexane ring fused to a perimidine moiety. This structural configuration is believed to impart significant biological activities, making it a subject of interest in pharmacological research. The compound has been investigated for various potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C16H18N2
  • Molecular Weight : 254.33 g/mol
  • Structure : The spirocyclic nature of the compound contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacteria and fungi. For example, it has been tested against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] has shown promise in anticancer research. The compound has been evaluated in various cancer cell lines, including breast and lung cancer models. Studies reveal that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Line (MCF-7)

A study conducted on MCF-7 cells demonstrated that treatment with Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] resulted in a significant reduction in cell viability:

  • Control Group Viability : 100%
  • Treated Group Viability (50 µM) : 45%

The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

The biological activity of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical cellular processes, leading to altered biochemical pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors influencing signal transduction.
  • Induction of Oxidative Stress : Generation of reactive oxygen species (ROS) leading to cellular damage in cancer cells.

Comparative Analysis

To better understand the uniqueness of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine], it is useful to compare its biological activities with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]YesYes
Spiro[cyclohexane-1,2'-indoline]ModerateLimited
Spiro[cyclohexane-1,2'-quinoline]YesModerate

Q & A

Basic: What are the common synthetic routes for Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] derivatives?

Methodological Answer:
The primary synthetic strategies include:

  • Mannich-type multicomponent reactions using β-keto thioamides, amines, and formaldehyde catalyzed by HCl or FeCl₃, yielding spiroheterocycles with high regioselectivity .
  • Cyclocondensation reactions between 2,4-diaminopyrimidine derivatives and cyclic ketones (e.g., cyclohexanone), forming fused spiro systems under mild acidic conditions .
  • Intramolecular cyclization of N-allylthioamides derived from cyclic ketones, which avoids steric hindrance from secondary/aromatic amines .

Key Considerations:

  • Optimal molar ratios (e.g., 1:2:3 for carbonyl compound:amine:formaldehyde) improve yields .
  • Solvent choice (methanol, THF) and catalytic HCl are critical for reaction efficiency .

Advanced: How can conformational dynamics of the spirocyclic system be analyzed?

Methodological Answer:
Conformational analysis involves:

  • Ring puckering coordinates (amplitude q and phase angle φ), derived from Cartesian atomic coordinates to quantify non-planar distortions .
  • X-ray crystallography to resolve torsion angles and spatial arrangement (e.g., crystal structures reported for spiro-pyrimidine derivatives ).
  • Dynamic NMR to study pseudorotation and substituent effects on puckering .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Reactant of Route 2
Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]

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